4-Chloro-3,5-dibromoethylbenzene
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Overview
Description
4-Chloro-3,5-dibromoethylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom at the 4th position and bromine atoms at the 3rd and 5th positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromoethylbenzene typically involves the bromination and chlorination of ethylbenzene. The reaction conditions include the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process where ethylbenzene is reacted with bromine and chlorine gases in a reactor vessel. The reaction is monitored to ensure the desired substitution pattern on the benzene ring.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aluminum chloride (AlCl3) in chloroform.
Major Products Formed:
Oxidation: 4-Chloro-3,5-dibromobenzoic acid.
Reduction: 4-Chloro-3,5-dibromobenzene.
Substitution: 4-Chloro-3,5-dibromophenol.
Scientific Research Applications
4-Chloro-3,5-dibromoethylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 4-Chloro-3,5-dibromoethylbenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylbenzene
4-Bromo-3,5-dichloroethylbenzene
3,5-Dibromo-4-chlorophenol
Uniqueness: 4-Chloro-3,5-dibromoethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
1,3-dibromo-2-chloro-5-ethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZLMCZHBVJXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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